molecular formula C14H17NO2S B2487187 2-(Benzyloxy)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone CAS No. 2034285-14-6

2-(Benzyloxy)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone

Cat. No. B2487187
CAS RN: 2034285-14-6
M. Wt: 263.36
InChI Key: MCJNSIAGRPWEFL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related 2-azabicyclo[2.2.1]heptanes involves advanced techniques such as intramolecular photochemical [2 + 2]-cyclization of acetophenone enamides and reactions starting from L-serine to produce glutamic acid analogues and other derivatives. These processes underscore the complexity and the versatility of the synthetic methods employed to access this class of compounds (Druzhenko et al., 2018); (Hart & Rapoport, 1999).

Molecular Structure Analysis

The molecular and crystal structures of compounds similar to 2-(Benzyloxy)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone have been determined using X-ray diffraction, revealing their crystallization in specific space groups and allowing a deeper understanding of their chemical behavior and interaction potential. These analyses are crucial for the design of compounds with desired physical and chemical properties (Quadrelli, Bovio, & Piccanello, 2011).

Chemical Reactions and Properties

A variety of chemical reactions have been explored to modify and functionalize the azabicyclo[2.2.1]heptane skeleton, including N-alkylation, esterification, sulfonylation, and intramolecular hydrogen abstraction reactions. These reactions demonstrate the molecule's reactivity and its potential as a versatile intermediate in organic synthesis (Yuan Zhe-dong, 2013); (Francisco, Herrera, & Suárez, 2003).

Physical Properties Analysis

The physical properties, including crystal structure and thermal behavior, have been studied through techniques like X-ray diffraction and TG/DTA thermal analysis. These studies provide insights into the stability, crystallinity, and thermal degradation patterns of similar compounds, which are essential for understanding their behavior under various conditions (Inkaya, 2018).

Chemical Properties Analysis

The chemical properties of 2-(Benzyloxy)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone and related compounds have been elucidated through various reactions that showcase their reactivity towards nucleophiles, electrophiles, and other reagents. These studies contribute to a comprehensive understanding of the molecule's chemistry and its potential applications in organic synthesis and drug discovery (Zhang, Li, Lin, & Huang, 2014).

Scientific Research Applications

Synthesis of Bicyclic Tetrahydrofuran-fused β-lactams

Research has demonstrated the utility of similar bicyclic compounds in the synthesis of bicyclic tetrahydrofuran-fused β-lactams. These compounds serve as starting products for creating high-purity and high-yield cis-2-oxa-6-azabicycloheptan-7-ones, which are then converted into methyl cis-3-aminotetrahydrofuran-2-carboxylates. This synthesis pathway offers an alternative approach for the preparation of promising compounds in drug design (Mollet, D’hooghe, & Kimpe, 2012).

Advanced Building Blocks for Drug Discovery

Another application involves the photochemical synthesis of 2-azabicyclo[3.2.0]heptanes, which are advanced building blocks for drug discovery. These building blocks are used in the synthesis of conformationally restricted analogues of proline, such as 2,3-ethanoproline, indicating their potential in the development of novel pharmaceutical compounds (Druzhenko et al., 2018).

Transformation into Methyl cis-3-Aminotetrahydrofuran-2-carboxylates

Research has also explored the transformation of similar bicyclic β-lactams into methyl cis-3-aminotetrahydrofuran-2-carboxylates. This process involves the hydrogenolysis of benzyl ether substituents followed by intramolecular nucleophilic substitution, showcasing the compound's versatility in chemical synthesis (Leemans, D’hooghe, Dejaegher, Törnroos, & Kimpe, 2010).

Synthesis of Glutamic Acid Analogue

The compound also finds application in the synthesis of a glutamic acid analogue, starting from L-serine. This synthesis involves a series of reactions leading to the formation of a 7-azabicyclo[2.2.1]heptane amino acid analogue, highlighting its role in the development of novel amino acid derivatives (Hart & Rapoport, 1999).

properties

IUPAC Name

2-phenylmethoxy-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2S/c16-14(15-7-13-6-12(15)10-18-13)9-17-8-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCJNSIAGRPWEFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2)C(=O)COCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyloxy)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone

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